molecular formula C26H21N3O2 B3882376 3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No.: B3882376
M. Wt: 407.5 g/mol
InChI Key: DRSXHNGWDUPJKH-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly known as MIQ and has been synthesized using different methods. MIQ has been found to have unique biochemical and physiological effects, making it a promising tool for various laboratory experiments.

Mechanism of Action

MIQ binds to amyloid-beta aggregates and inhibits their formation, making it a potential therapeutic agent for Alzheimer's disease. MIQ also induces the formation of protein aggregates, which can be used to study the mechanisms of protein misfolding and aggregation. In photodynamic therapy, MIQ absorbs light energy and generates reactive oxygen species, which can kill cancer cells.
Biochemical and Physiological Effects
MIQ has been found to have unique biochemical and physiological effects. It has been shown to inhibit the formation of amyloid-beta aggregates, which are implicated in Alzheimer's disease. MIQ also induces the formation of protein aggregates, which can be used to study the mechanisms of protein misfolding and aggregation. In addition, MIQ has been shown to generate reactive oxygen species, which can kill cancer cells in photodynamic therapy.

Advantages and Limitations for Lab Experiments

MIQ has several advantages for laboratory experiments. It is a fluorescent probe that can be used to detect amyloid-beta aggregates and protein aggregates. MIQ is also a photosensitizer that can be used in photodynamic therapy. However, MIQ has some limitations. It is a synthetic compound that requires careful optimization of reaction conditions to achieve high yields and purity. MIQ also has limited solubility in water, which can affect its efficacy in some experiments.

Future Directions

MIQ has several potential future directions. It can be further optimized as a therapeutic agent for Alzheimer's disease or as a photosensitizer in photodynamic therapy. MIQ can also be used to study the mechanisms of protein misfolding and aggregation. Furthermore, MIQ can be modified to improve its solubility and efficacy in different experiments. Overall, MIQ has promising potential for various scientific research applications.

Scientific Research Applications

MIQ has been found to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of amyloid-beta aggregates, which are implicated in Alzheimer's disease. MIQ has also been used as a tool to investigate the role of protein aggregation in neurodegenerative diseases. Furthermore, MIQ has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-20(21-7-3-5-9-23(21)27-17)15-16-25-28-24-10-6-4-8-22(24)26(30)29(25)18-11-13-19(31-2)14-12-18/h3-16,27H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSXHNGWDUPJKH-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Reactant of Route 2
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3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
Reactant of Route 6
3-(4-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

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